(1H-Pyrrol-2-yl)methanol
CAS No.: 27472-36-2
Cat. No.: VC21083966
Molecular Formula: C5H7NO
Molecular Weight: 97.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27472-36-2 |
|---|---|
| Molecular Formula | C5H7NO |
| Molecular Weight | 97.12 g/mol |
| IUPAC Name | 1H-pyrrol-2-ylmethanol |
| Standard InChI | InChI=1S/C5H7NO/c7-4-5-2-1-3-6-5/h1-3,6-7H,4H2 |
| Standard InChI Key | KORIJXKQGMTQTO-UHFFFAOYSA-N |
| SMILES | C1=CNC(=C1)CO |
| Canonical SMILES | C1=CNC(=C1)CO |
Introduction
Chemical Properties and Structure
(1H-Pyrrol-2-yl)methanol is an organic compound with the chemical formula C5H7NO. It exists as a solid substance with a colorless or yellowish crystalline appearance. The compound features a pyrrole ring with a hydroxymethyl group (-CH2OH) attached at the 2-position, creating a structure that contributes to its diverse reactivity patterns and biological activities.
Physical and Chemical Characteristics
The compound's key chemical identifier is CAS number 27472-36-2. Its molecular structure consists of a five-membered pyrrole ring containing a nitrogen atom, with a hydroxymethyl group attached at the 2-position. This structural arrangement allows for multiple reaction possibilities and interactions with biological systems.
Table 1: Physical and Chemical Properties of (1H-Pyrrol-2-yl)methanol
| Property | Value |
|---|---|
| Molecular Formula | C5H7NO |
| CAS Number | 27472-36-2 |
| Appearance | Colorless or yellowish crystalline solid |
| Physical State | Solid |
| Structural Classification | Pyrrole derivative |
Synthesis Methods
Current research indicates several viable routes for synthesizing (1H-Pyrrol-2-yl)methanol, with approaches based on different starting materials and reaction conditions.
Synthesis from Aziridine
One documented synthesis method involves using aziridine as a starting material. This approach has been reported to yield (1H-Pyrrol-2-yl)methanol as a yellow liquid with approximately 80% yield (0.5 g) . The procedure involves multi-step reactions including ring-opening of aziridine followed by cyclization to form the pyrrole ring structure.
Conventional Synthesis
In conventional laboratory settings, (1H-Pyrrol-2-yl)methanol is typically synthesized by reacting 2-pyrrolidone with methanol under acidic conditions. The industrial production methods follow similar principles but are scaled up to meet commercial demands with stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions
(1H-Pyrrol-2-yl)methanol undergoes various chemical transformations that make it valuable in organic synthesis.
Oxidation Reactions
Oxidation of (1H-Pyrrol-2-yl)methanol converts the alcohol group to an aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions produce pyrrole-2-carboxaldehyde or pyrrole-2-carboxylic acid, respectively.
Reduction Reactions
Reduction of the compound's alcohol group yields a methyl group, typically using reducing agents like lithium aluminum hydride (LiAlH4). This transformation produces 2-methylpyrrole as the main product.
Substitution Reactions
The hydroxyl group in (1H-Pyrrol-2-yl)methanol can undergo substitution with other functional groups. Reagents such as thionyl chloride (SOCl2) are commonly employed in these reactions, resulting in various substituted pyrroles depending on the reagent used.
Biological Activities
Research indicates that (1H-Pyrrol-2-yl)methanol and its derivatives exhibit diverse biological activities, making them candidates for pharmaceutical development.
Antimicrobial Properties
(1H-Pyrrol-2-yl)methanol demonstrates significant antimicrobial activity against various pathogens. Studies have shown that derivatives of pyrrole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Minimum Inhibitory Concentrations (MIC) of (1H-Pyrrol-2-yl)methanol Against Common Pathogens
| Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
These findings suggest that modifications of the pyrrole structure can enhance biological activity against pathogens, making it a potential candidate for developing new antibiotics.
Applications in Organic Synthesis
(1H-Pyrrol-2-yl)methanol serves as a versatile building block in organic synthesis for creating more complex molecules.
Building Block for Complex Molecules
The compound functions as a key intermediate in the synthesis of various complex organic molecules. Its reactivity enables diverse transformations that can lead to compounds with pharmaceutical and agrochemical applications.
Natural Product Synthesis
(1H-Pyrrol-2-yl)methanol has been employed in the synthesis of natural products, including inotopyrrole. The synthesis route involves deacetylation to give alcohol, followed by oxidation and deprotection steps to yield the natural product .
Mechanism of Action
The biological activities of (1H-Pyrrol-2-yl)methanol are attributed to several mechanisms at the molecular level.
Enzyme Interaction
The hydroxymethyl group of (1H-Pyrrol-2-yl)methanol can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the aromatic nature of the pyrrole ring allows for π-π interactions with aromatic amino acids in proteins, enhancing binding stability.
Receptor Binding
The compound exhibits structural similarities to biologically active molecules, making it a candidate for receptor binding studies. Its potential role in modulating receptor activity continues to be investigated.
Research Applications
Current research on (1H-Pyrrol-2-yl)methanol spans multiple scientific disciplines, reflecting its versatility.
Medicinal Chemistry
In medicinal chemistry, (1H-Pyrrol-2-yl)methanol and its derivatives are being explored for drug development. Research focuses on structure-activity relationships to enhance desirable biological properties while minimizing toxicity.
Synthetic Methodology Development
The compound serves as a model substrate for developing new synthetic methodologies. Researchers are investigating novel reactions involving (1H-Pyrrol-2-yl)methanol to expand the toolbox of organic synthesis techniques .
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